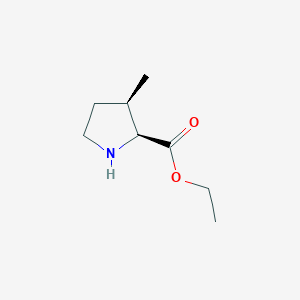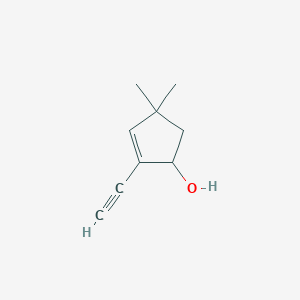
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, also known as TMT, is a pheromone produced by male mice that elicits a fear response in female mice. It is a volatile compound that is released in the urine of male mice, and it has been found to have a significant impact on the behavior of female mice. The purpose of
Mechanism Of Action
The mechanism of action of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol is not fully understood, but it is believed to involve the activation of the amygdala, a brain region that is involved in the processing of emotional information. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been shown to activate neurons in the amygdala and to increase the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical And Physiological Effects
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been found to have a number of biochemical and physiological effects, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has also been shown to increase heart rate and blood pressure in mice.
Advantages And Limitations For Lab Experiments
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has several advantages as a tool for studying the neural mechanisms underlying fear and anxiety in mice. It is a natural pheromone that is produced by male mice, which makes it a more ecologically valid stimulus than many other fear-inducing stimuli used in lab experiments. However, 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol also has several limitations, including its volatility and the fact that it can be difficult to control the concentration of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol in lab experiments.
Future Directions
There are several future directions for research on 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol. One area of research is the development of new methods for synthesizing 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol that are more efficient and cost-effective. Another area of research is the investigation of the neural mechanisms underlying the fear response to 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, including the role of specific neurotransmitters and neural circuits. Finally, there is a need for further research on the potential therapeutic applications of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol, particularly in the treatment of anxiety disorders.
Synthesis Methods
The synthesis of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol involves the reaction of 2-cyclopenten-1-one with methylmagnesium bromide to produce 2-methyl-4,4-dimethyl-2-cyclopenten-1-ol. This compound is then reacted with acetylene in the presence of a palladium catalyst to produce 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol.
Scientific Research Applications
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has been extensively studied in the context of animal behavior, particularly in mice. It has been found to elicit a fear response in female mice, which is believed to be a result of its role as a pheromone. 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has also been studied as a potential tool for studying the neural mechanisms underlying fear and anxiety in mice.
properties
CAS RN |
181276-85-7 |
|---|---|
Product Name |
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol |
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-ethynyl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-4-7-5-9(2,3)6-8(7)10/h1,5,8,10H,6H2,2-3H3 |
InChI Key |
MVVJLDSFPWOYPD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=C1)C#C)O)C |
Canonical SMILES |
CC1(CC(C(=C1)C#C)O)C |
synonyms |
2-Cyclopenten-1-ol, 2-ethynyl-4,4-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




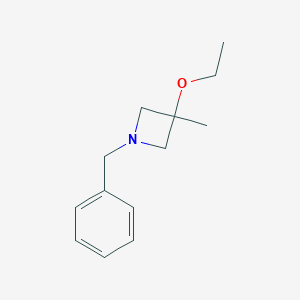

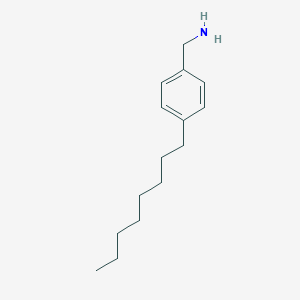
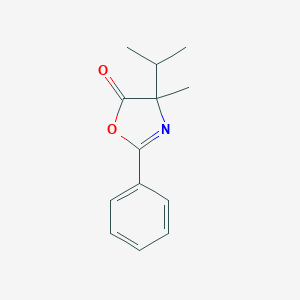
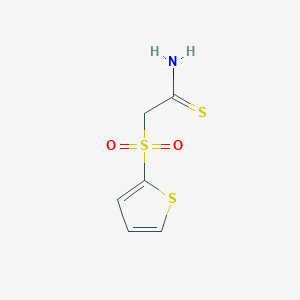

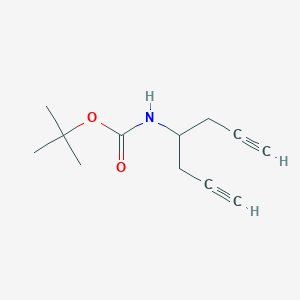
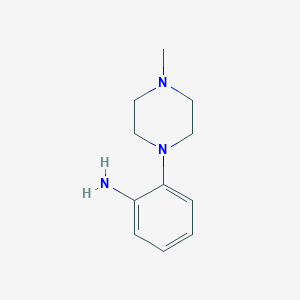
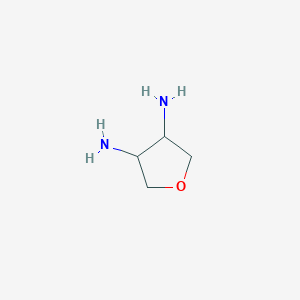

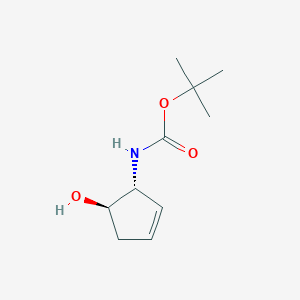
![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)
